molecular formula C23H26N2O6 B557104 Boc-Gln(Xan)-OH CAS No. 55260-24-7

Boc-Gln(Xan)-OH

Cat. No. B557104
CAS RN: 55260-24-7
M. Wt: 426.5 g/mol
InChI Key: HOIIDGIJEPOSLL-INIZCTEOSA-N
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Description

Boc-Gln(Xan)-OH is an amino acid derivative that has been used in a variety of scientific and medical research applications. It is a derivative of the amino acid glutamine, which is a key component of protein synthesis. Boc-Gln(Xan)-OH is a versatile compound that has been used in peptide synthesis, protein engineering, and drug screening. It is also used in the synthesis of small molecules for drug discovery and development.

Scientific research applications

  • Hydrolysis of Primary Amide Groups in Peptides: Boc-Gln(Xan)-OH and related peptides can undergo hydrolysis under specific conditions, transforming into different peptide structures. This process is relevant in understanding peptide behavior and reactions in bioorganic chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

  • Facile Synthesis of Protected Amino Acids: Boc-Gln(Xan)-OH plays a role in the synthesis of protected amino acids, specifically in the synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid. This is crucial for developing specific peptides for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).

  • Photocatalytic Nitrogen Fixation: The Boc-abbreviation (e.g., BOC in Bismuth Subcarbonate, Bi2O2CO3) is used in the synthesis of materials with photocatalytic properties, useful in nitrogen fixation and other environmental applications. This reflects the broader scope of research involving related compounds (Xu et al., 2018).

  • Enantiomer Separation in NMR Spectroscopy: BOC-Gln(Xan)-OH has been identified as a chiral shift reagent effective in separating the enantiomers of V-agents in 31P-NMR spectroscopy. This application is significant in analytical chemistry for studying chiral compounds (Koller, Thiermann, & Worek, 2019).

  • Synthesis of HIV Proteinase Substrate Analogs: In the study of HIV proteinase, Boc-Gln(Xan)-OH and its derivatives are used for synthesizing analogs of HIV proteinase substrates, contributing to the understanding of HIV proteinase behavior and potential treatments (Bláha, Nemec, Tözsér, & Oroszlan, 1991).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIDGIJEPOSLL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579120
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln(Xan)-OH

CAS RN

55260-24-7
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55260-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
S Dong, T Wang, Q Chen, R Wang - Chinese science bulletin, 1999 - Springer
Nociceptin (NC) and its 4 fragments have been synthesized by solid phase peptide synthesis. Their hypotensive activity and mechanism, MVD assay and structure-activity relationship …
Number of citations: 6 link.springer.com
M Koller, H Thiermann, F Worek - Toxicology Letters, 2020 - Elsevier
Fourteen amino acids protected at the N-terminal and at their side chains were screened for resolving the enantiomers of V-agents by NMR. While none of the shift reagents tested …
Number of citations: 3 www.sciencedirect.com
M Skwarczynski, I Toth - Bioconjugation Protocols: Strategies and …, 2011 - Springer
Disadvantages of classical vaccines, such as the risk of an autoimmune reaction, might be overcome by using a subunit vaccine containing the minimal microbial components …
Number of citations: 62 link.springer.com
KE Baidoo, LC Knight, KS Lin, JL Gabriel… - Bioconjugate …, 2004 - ACS Publications
Previously, we showed that labeled bitistatin analogues possessed excellent characteristics for imaging both deep-vein thrombosis and pulmonary embolism. We hypothesized that the …
Number of citations: 8 pubs.acs.org
R Raz, J Offer - Polypeptide Materials: Methods and Protocols, 2021 - Springer
Peptide thioesters serve as fundamental building blocks for the synthesis of proteins and cyclic peptides. Classically, methods to synthesize thioesters have been based on acid-labile …
Number of citations: 1 link.springer.com
H Hojo, H Katayama, C Tano, Y Nakahara… - Tetrahedron …, 2011 - Elsevier
In order to achieve an efficient synthesis of highly hydrophobic proteins by the native chemical ligation (NCL) reaction, we examined to incorporate the O-acyl isopeptide method, which …
Number of citations: 21 www.sciencedirect.com
G Zhao, A Azuar, I Toth, M Skwarczynski - Bio-protocol, 2021 - bio-protocol.org
Most vaccines require co-delivery of an adjuvant in order to generate the desired immune responses. However, many currently available adjuvants are non-biodegradable, have limited …
Number of citations: 3 bio-protocol.org
DR Englebretsen, B Garnham… - The Journal of Organic …, 2002 - ACS Publications
The 101 residue protein “early pregnancy factor” (EPF), also known as human chaperonin 10, was synthesized from four functionalized, but unprotected, peptide segments by a …
Number of citations: 23 pubs.acs.org
S Ponthieux, J Cabot, B Mouillac, R Seyer… - Journal of medicinal …, 2005 - ACS Publications
We designed and synthesized new photoactivatable linear vasopressin analogues containing benzophenone photophores. All compounds were monitored and purified using RP-…
Number of citations: 5 pubs.acs.org
R Adhikary, PE Dawson - Peptide Synthesis: Methods and Protocols, 2020 - Springer
Significant effort has been devoted to the optimization of solid-phase peptide synthesis (SPPS) to maximize the process to facilitate the synthesis of a desired peptide sequence, without …
Number of citations: 4 link.springer.com

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